molecular formula C21H22ClN3O2 B2989699 1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one CAS No. 899726-61-5

1-(4-chloro-2-methoxy-5-methylphenyl)-3-((2-phenylpropyl)amino)pyrazin-2(1H)-one

Cat. No.: B2989699
CAS No.: 899726-61-5
M. Wt: 383.88
InChI Key: ADCHIYYDFIZEJK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazinone class, characterized by a bicyclic structure with a ketone group. Its molecular formula is C21H21ClN3O2, featuring a 4-chloro-2-methoxy-5-methylphenyl group at position 1 and a (2-phenylpropyl)amino substituent at position 2.

Properties

IUPAC Name

1-(4-chloro-2-methoxy-5-methylphenyl)-3-(2-phenylpropylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-14-11-18(19(27-3)12-17(14)22)25-10-9-23-20(21(25)26)24-13-15(2)16-7-5-4-6-8-16/h4-12,15H,13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCHIYYDFIZEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N2C=CN=C(C2=O)NCC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Compound G194-0467 :

1-(3-chloro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}pyrazin-2(1H)-one

  • Key Differences: Phenyl substituent: 3-chloro-4-methyl vs. 4-chloro-2-methoxy-5-methyl in the target. Amino group: Benzylamino with a 2-methoxyphenyl vs. (2-phenylpropyl)amino.
  • Properties :
    • Molecular weight: 355.82 vs. ~369.87 (estimated for the target).
    • logP: 3.15 (similar lipophilicity) .
  • Implications :
    The target’s methoxy group at position 2 may improve solubility compared to G194-0467’s methyl group.
Compound 5c :

5-(4-Chlorophenyl)-1-methyl-3-nitropyrazin-2(1H)-one

  • Key Differences: Substituent at position 3: Nitro (electron-withdrawing) vs. amino (electron-donating).
  • Properties: Nitro groups increase reactivity but reduce metabolic stability compared to amino groups.
  • Implications: The target’s amino group may enhance hydrogen-bonding interactions in biological systems.

Variations in the Amino Substituent

Compound G194-0496 :

1-(3-chloro-2-methylphenyl)-3-[(3-phenylpropyl)amino]pyrazin-2(1H)-one

  • Key Differences: Amino group: 3-phenylpropyl vs. 2-phenylpropyl in the target. Phenyl substituent: 3-chloro-2-methyl vs. 4-chloro-2-methoxy-5-methyl.
  • Implications :
    The target’s methoxy group may confer better solubility, while the 2-phenylpropyl chain offers a shorter hydrophobic tail than 3-phenylpropyl.
Compound 52 :

(S)-5-chloro-1-(1-cyclopropylethyl)-3-((2,6-dichloro-4-(2,2-difluoroethoxy)phenyl)amino)pyrazin-2(1H)-one

  • Key Differences :
    • Substituents: Cyclopropylethyl and 2,6-dichloro-4-(2,2-difluoroethoxy)phenyl vs. simpler groups in the target.
  • Implications :
    The target’s less bulky substituents may improve synthetic accessibility and reduce steric hindrance in binding.

Physicochemical and Pharmacokinetic Properties

Property Target Compound G194-0467 G194-0496
Molecular Weight ~369.87 355.82 353.85
logP ~3.15 (estimated) 3.15 Not reported
Hydrogen Bond Donors 1 1 1
Polar Surface Area (Ų) ~42.93 (estimated) 42.93 Not reported
Solubility (logSw) Moderate (~-3.4) -3.40 Not reported
  • Key Observations: The target’s methoxy group balances lipophilicity (logP ~3.15) and solubility. Compared to nitro-substituted analogs (e.g., 5c ), the amino group may enhance metabolic stability.

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